N-cyclohexylbromomethanesulfonamide
Description
N-Cyclohexylbromomethanesulfonamide is a sulfonamide derivative characterized by a brominated methanesulfonamide group attached to a cyclohexyl moiety. Its synthesis involves the reaction of bromomethanesulfonyl chloride with cyclohexylamine under controlled conditions, often in the presence of a base such as triethylamine to maintain optimal pH . The compound has shown utility in specialized applications, such as aquatic weed control, due to its reactivity with sulfenyl chlorides (e.g., 1,1,2,2-tetrachloroethylsulfenyl chloride) to form herbicidal agents . While its structural and biological properties are less extensively documented compared to aromatic sulfonamides, its bromine substituent likely enhances electrophilicity, influencing both reactivity and intermolecular interactions.
Properties
Molecular Formula |
C7H14BrNO2S |
|---|---|
Molecular Weight |
256.16 g/mol |
IUPAC Name |
1-bromo-N-cyclohexylmethanesulfonamide |
InChI |
InChI=1S/C7H14BrNO2S/c8-6-12(10,11)9-7-4-2-1-3-5-7/h7,9H,1-6H2 |
InChI Key |
UDKUPRYUYJPHQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
The following sections compare N-cyclohexylbromomethanesulfonamide with structurally related sulfonamides, focusing on substituent effects , physicochemical properties , synthetic methods , and biological activities .
Structural and Substituent Variations
Key Observations :
- Bromine vs. Chlorine : Bromine’s larger atomic radius (compared to chlorine) may increase steric hindrance and polarizability, affecting binding affinity in biological systems .
- Aromatic vs. Aliphatic Sulfonamides : Aromatic derivatives (e.g., 4-bromo/chlorophenyl) exhibit rigid, planar structures conducive to π-π stacking, whereas aliphatic variants (e.g., bromomethanesulfonamide) offer conformational flexibility .
- Fluorine Substitution : Trifluoromethyl groups enhance metabolic stability and lipophilicity, making the trifluoro derivative () a candidate for CNS-targeting drugs .
Physicochemical Properties
Key Observations :
- Melting Points : Aromatic sulfonamides (e.g., 4-bromo derivative) generally exhibit higher melting points due to crystalline packing via hydrogen bonds and π-π interactions .
- Polar Surface Area (PSA) : All compounds share similar PSAs (~46–49 Ų), typical of sulfonamides, suggesting comparable membrane permeability .
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